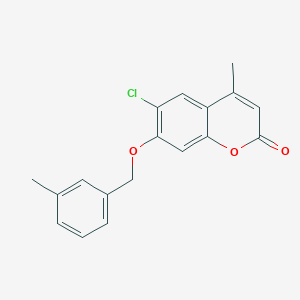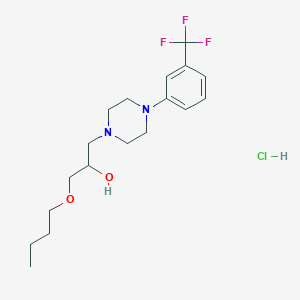
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one, also known as STX-0119, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves the inhibition of MMPs and COX-2. MMPs are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which are essential for tumor invasion and metastasis. 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one inhibits the activity of COX-2 by binding to the active site of the enzyme and preventing the production of prostaglandins.
Biochemical and Physiological Effects
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one inhibits the proliferation of cancer cells and reduces the production of MMPs and prostaglandins. In vivo studies have shown that 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one inhibits tumor growth and metastasis in animal models. Furthermore, 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has been found to reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Furthermore, it has shown potent activity against various cancer cell lines and inflammatory mediators. However, there are also some limitations to using 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, it has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one in human clinical trials and to identify the optimal dosing regimen. Another potential application is in the treatment of inflammatory diseases. Future studies should focus on the safety and efficacy of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one in animal models of arthritis and other inflammatory diseases. Furthermore, the mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one should be further elucidated to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves a series of chemical reactions. The first step is the condensation of 4-methyl-7-hydroxychromen-2-one with 3-methylbenzyl chloride in the presence of a base to form 7-(3-methylbenzyl)oxy-4-methylchromen-2-one. This intermediate is then chlorinated with thionyl chloride to form 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one. The final product is obtained by purifying the crude compound using column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Furthermore, 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Propiedades
IUPAC Name |
6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-4-3-5-13(6-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUBRHAVLHQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)
![3-(2-Methoxyethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008479.png)
![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)



![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)



![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)
